molecular formula C12H21NO3 B6152038 tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate CAS No. 470669-16-0

tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate

Cat. No.: B6152038
CAS No.: 470669-16-0
M. Wt: 227.3
InChI Key:
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Description

tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a formyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group and the piperidine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological and chemical activities .

Comparison with Similar Compounds

  • tert-butyl 2-methylpiperidine-1-carboxylate
  • tert-butyl 2-formylpiperidine-1-carboxylate
  • tert-butyl 2-formyl-2-ethylpiperidine-1-carboxylate

Comparison: tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group on the piperidine ring. This combination of functional groups imparts distinct reactivity and stability compared to similar compounds. The formyl group enhances its ability to participate in various chemical reactions, while the tert-butyl ester group provides steric hindrance, influencing its overall reactivity .

Properties

CAS No.

470669-16-0

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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